1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride
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Overview
Description
1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a cyclopentane ring substituted with difluoromethyl and difluoroamine groups, making it a valuable molecule for various chemical and pharmaceutical applications. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a potential candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride typically involves the introduction of difluoromethyl groups into the cyclopentane ring. One common method is the difluoromethylation of cyclopentane derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts and radical initiators .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the scalability of these methods allows for large-scale production to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopentanone derivatives, while substitution reactions can produce a variety of substituted cyclopentane compounds .
Scientific Research Applications
1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, enhancing the compound’s binding affinity and specificity. Additionally, the presence of fluorine atoms can modulate the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride
- 1-(Difluoromethyl)-2,2-difluorocyclohexan-1-aminehydrochloride
- 1-(Difluoromethyl)-2,2-difluorocyclopentan-1-amine
Uniqueness
1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of difluoromethyl and difluoroamine groups in a cyclopentane ring enhances its stability and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C6H10ClF4N |
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Molecular Weight |
207.60 g/mol |
IUPAC Name |
1-(difluoromethyl)-2,2-difluorocyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H9F4N.ClH/c7-4(8)5(11)2-1-3-6(5,9)10;/h4H,1-3,11H2;1H |
InChI Key |
FQZAMTHHVLLRQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(F)F)(C(F)F)N.Cl |
Origin of Product |
United States |
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